molecular formula C8H15NO2 B610228 Propargyl-PEG2-methylamine CAS No. 1835759-76-6

Propargyl-PEG2-methylamine

Cat. No.: B610228
CAS No.: 1835759-76-6
M. Wt: 157.21
InChI Key: XZTAFUAQYHXUMA-UHFFFAOYSA-N
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Description

Propargyl-PEG2-methylamine is a polyethylene glycol (PEG) derivative containing a propargyl group and a methylamine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The methylamine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG2-methylamine can be synthesized through a multi-step process involving the coupling of propargylamine with PEG derivatives. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne (terminal acetylene), and an amine. This reaction can be catalyzed by metals such as copper or zinc .

Industrial Production Methods

Industrial production of this compound typically involves large-scale A3 coupling reactions under controlled conditions to ensure high yield and purity. The use of solvent-free or green chemistry approaches is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG2-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include triazole linkages, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propargyl-PEG2-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to link biomolecules for various studies.

    Medicine: Utilized in drug delivery systems and the development of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propargyl-PEG2-methylamine involves its ability to form stable triazole linkages through copper-catalyzed azide-alkyne Click Chemistry. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications. The methylamine group also allows for further functionalization through reactions with carboxylic acids and carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG2-methylamine is unique due to its dual functional groups (propargyl and methylamine), which provide versatility in chemical reactions and applications. Its ability to form stable triazole linkages and react with a variety of functional groups makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

N-methyl-2-(2-prop-2-ynoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-10-7-8-11-6-4-9-2/h1,9H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTAFUAQYHXUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220001
Record name Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-76-6
Record name Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N-methyl-2-[2-(2-propyn-1-yloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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